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L-ALLO-ISOLEUCINE (D10)

Cat. No.: B1580317
M. Wt: 141.24
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing L-Alloisoleucine as a Non-Proteinogenic Branched-Chain Amino Acid Isomer

L-allo-isoleucine is a stereoisomer of the essential branched-chain amino acid (BCAA) L-isoleucine. cymitquimica.comhmdb.cacaymanchem.com Unlike L-isoleucine, which is one of the 20 common amino acids incorporated into proteins during translation, L-allo-isoleucine is classified as a non-proteinogenic amino acid, meaning it is not typically used to build proteins. cymitquimica.comacs.org It differs from L-isoleucine in its stereochemistry at the beta-carbon. hmdb.ca

This structural variance arises from the presence of two chiral centers in isoleucine, which allows for four possible stereoisomers. hmdb.ca L-allo-isoleucine is naturally formed in various organisms, including bacteria, fungi, plants, and even humans, as a byproduct of L-isoleucine metabolism through a process called transamination. caymanchem.comacs.orgnih.gov Although present in human plasma at low levels, its accumulation can be a diagnostic marker for certain metabolic disorders. hmdb.cacaymanchem.comnih.gov

The Significance of Deuterium (B1214612) Labeling (D10) in Modern Biochemical Research

The "D10" designation in L-allo-isoleucine (D10) signifies that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. isotope.comlabmix24.com This isotopic labeling is a powerful technique in modern biochemical research for several reasons:

Enhanced Detection and Quantification: Deuterium-labeled compounds have a higher mass than their non-labeled counterparts. This mass difference allows for clear separation and precise quantification in mass spectrometry (MS) analysis, making them excellent internal standards. scbt.comckisotopes.compubcompare.ai

Metabolic Tracing: The deuterium label acts as a tracer, enabling researchers to follow the metabolic fate of L-allo-isoleucine within complex biological systems. szabo-scandic.com This is crucial for studying metabolic pathways, protein turnover, and nutrient utilization. ckisotopes.comnih.gov

Kinetic Isotope Effects: The substitution of hydrogen with the heavier deuterium can alter the rate of chemical reactions. Studying these kinetic isotope effects provides valuable insights into enzyme mechanisms and reaction pathways.

Spectroscopic Analysis: Deuterium labeling can enhance signals in Nuclear Magnetic Resonance (NMR) spectroscopy, providing more detailed structural and dynamic information about molecules and their interactions. scbt.compubcompare.ai

Overview of Key Research Domains for L-ALLO-ISOLEUCINE (D10)

L-allo-isoleucine (D10) is a versatile tool employed in several key areas of advanced research:

Metabolomics: It serves as an internal standard for the accurate quantification of amino acids and other metabolites in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). isotope.comisotope.comisotope.com

Metabolic Research: The compound is used to trace metabolic pathways, particularly those involving branched-chain amino acids. ckisotopes.comisotope.comisotope.com This is vital for understanding both normal physiology and the pathophysiology of metabolic diseases.

Biomolecular NMR: Deuterated compounds like L-allo-isoleucine (D10) are used in NMR studies to simplify complex spectra and to probe the structure and dynamics of biomolecules. isotope.comisotope.comisotope.com

Proteomics: In quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used technique. While not a direct component of SILAC, the principles of using isotopically labeled amino acids to quantify protein synthesis and turnover are central to the field. nih.gov L-allo-isoleucine (D10) can be used in related studies to investigate protein and amino acid metabolism. nih.gov

Current Research Gaps and Future Directions in L-ALLO-ISOLEUCINE (D10) Studies

Despite its utility, there are still areas where further research on L-allo-isoleucine (D10) is needed. The precise biological roles of L-allo-isoleucine itself, beyond being a metabolic byproduct, are not fully understood. While its presence is linked to certain diseases, its direct contribution to disease pathology requires more in-depth investigation.

Future research will likely focus on:

Elucidating the specific enzymatic pathways and regulatory mechanisms that control the formation and degradation of L-allo-isoleucine.

Exploring the potential of L-allo-isoleucine and its deuterated forms as biomarkers for a wider range of physiological and pathological states.

Developing new analytical methods that leverage the unique properties of L-allo-isoleucine (D10) to gain deeper insights into cellular metabolism and disease processes.

Data Tables

Table 1: Chemical Properties of L-allo-isoleucine and L-allo-isoleucine (D10)

PropertyL-allo-isoleucineL-allo-isoleucine (D10)
Molecular Formula C6H13NO2 nih.govC6H3D10NO2 szabo-scandic.com
Molecular Weight 131.17 g/mol nih.gov141.24 g/mol isotope.comisotope.com
CAS Number (Unlabeled) 1509-34-8 isotope.comnih.gov1509-34-8 isotope.com
CAS Number (Labeled) N/A202529-06-4 isotope.comclearsynth.com
Chemical Purity Varies by supplierTypically ≥98% isotope.comisotope.com
Synonyms (2S,3R)-2-amino-3-methylpentanoic acid, threo-L-Isoleucine nih.govAlloisoleucine-d10, (2S,3R)-2-Amino-3-methylpentanoic Acid-d10 clearsynth.com

Table 2: Research Applications of L-allo-isoleucine (D10)

Research DomainSpecific Application
Metabolomics Internal standard for MS/MS screening. isotope.com
Metabolism Tracer for studying amino acid metabolism and protein turnover. ckisotopes.comisotope.com
Biomolecular NMR Used in structural and dynamic studies of biomolecules. isotope.com
Proteomics Tool for quantitative analysis of protein dynamics. isotope.com

Properties

Molecular Weight

141.24

Purity

98%

Origin of Product

United States

Stereochemical Considerations and Isomeric Relationships

Diastereomeric and Enantiomeric Relationships of L-Alloisoleucine with Isoleucine Stereoisomers

Isoleucine is distinct among many common amino acids because it possesses two chiral centers, the alpha-carbon (Cα) and the beta-carbon (Cβ). uiuc.eduquora.com This dual chirality gives rise to four possible stereoisomers: L-isoleucine, D-isoleucine (B559561), L-allo-isoleucine, and D-allo-isoleucine. numberanalytics.com These isomers share the same chemical formula (C₆H₁₃NO₂) and connectivity but differ in the three-dimensional arrangement of their atoms. numberanalytics.com

The relationships between these four molecules are defined by the concepts of enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have opposite configurations at all chiral centers. libretexts.org In the isoleucine family, the enantiomeric pairs are:

L-isoleucine and D-isoleucine

L-allo-isoleucine and D-allo-isoleucine

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This relationship occurs when molecules have different configurations at some, but not all, of their multiple chiral centers. libretexts.org L-allo-isoleucine is a diastereomer of both L-isoleucine and D-isoleucine. wikipedia.orgresearchgate.net The change in stereochemistry at only one of the two chiral centers (the Cβ atom) relative to L-isoleucine results in the diastereomeric relationship. researchgate.nethmdb.ca

The specific configurations of the isoleucine stereoisomers are designated using the (R/S) system, which describes the spatial arrangement of substituents around each chiral center.

StereoisomerConfiguration (Cα, Cβ)Relationship to L-allo-isoleucine
L-allo-isoleucine (2S, 3R)-
D-allo-isoleucine (2R, 3S)Enantiomer
L-isoleucine (2S, 3S)Diastereomer
D-isoleucine (2R, 3R)Diastereomer

This table summarizes the stereochemical relationships and absolute configurations of the four isoleucine isomers.

Chirality at Cα and Cβ Atoms in Branched-Chain Amino Acids

L-allo-isoleucine is classified as a branched-chain amino acid (BCAA), a group that also includes valine and leucine (B10760876). wikipedia.org While all amino acids (except for the achiral glycine) have a chiral center at the alpha-carbon (Cα), isoleucine and its isomers are unique among the common proteinogenic BCAAs for having a second chiral center in their side chain at the beta-carbon (Cβ). uiuc.eduwikipedia.orgphenix-online.org

The chirality at these two centers dictates the identity of the specific stereoisomer:

Chirality at Cα (alpha-carbon): This is the primary chiral center for most amino acids. phenix-online.org The configuration at Cα determines whether the amino acid belongs to the L- or D-series. In L-allo-isoleucine, the Cα has the (S) configuration, which is typical for naturally occurring amino acids in biological systems. uiuc.edunih.gov

Chirality at Cβ (beta-carbon): This second stereocenter is part of isoleucine's sec-butyl side chain. phenix-online.org The spatial arrangement of the methyl and ethyl groups attached to this carbon determines whether the isomer is the "isoleucine" or "allo-isoleucine" form. L-allo-isoleucine possesses the (R) configuration at Cβ, distinguishing it from L-isoleucine, which has the (S) configuration at Cβ.

The transformation of one diastereomer to another, for instance, from L-isoleucine to D-allo-isoleucine, involves a change in configuration at only one of the two chiral centers, a process known as epimerization. nih.govresearchgate.net While L-isoleucine (2S, 3S) is the common, naturally dominant form incorporated into proteins, L-allo-isoleucine (2S, 3R) is found in trace amounts in healthy individuals and is a key biomarker in certain metabolic disorders. wikipedia.orghmdb.canih.gov

IsomerCα ConfigurationCβ Configuration
L-isoleucineSS
D-isoleucineRR
L-allo-isoleucine SR
D-allo-isoleucineRS

This table details the specific (R/S) configurations at the Cα and Cβ chiral centers for each of the four isoleucine stereoisomers.

Structural Elucidation and Stereochemical Characterization Methodologies

The structural similarity among the four isoleucine stereoisomers makes their separation and identification a significant analytical challenge. researchgate.netnih.gov A variety of advanced methodologies are employed to accurately characterize and quantify these compounds.

Chromatographic Methods: These techniques are fundamental for separating the isomers.

High-Performance Liquid Chromatography (HPLC): This is a widely used method for analyzing amino acid stereoisomers. nih.govnih.gov Separation is often achieved through two main approaches:

Indirect Separation: The amino acids are reacted with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomeric derivatives. nih.govspringernature.comresearchgate.net These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 reversed-phase column. nih.govnih.gov

Direct Separation: This involves the use of a chiral stationary phase (CSP), or a chiral column, which can directly distinguish between enantiomers without prior derivatization. researchgate.netnih.gov

Gas Chromatography (GC): GC, particularly when using a chiral column, is another powerful technique for determining the absolute configuration of amino acids after they have been converted into volatile derivatives. nih.govpublish.csiro.au

Thin-Layer Chromatography (TLC): TLC methods have also been developed for the steroselective separation of amino acid enantiomers. nih.gov

Spectrometric and Other Methods: These are used for detection and definitive structural confirmation.

Mass Spectrometry (MS): Almost always coupled with a chromatographic method (e.g., LC-MS), mass spectrometry provides highly sensitive detection and quantification of the separated isomers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to differentiate between diastereomers like isoleucine and allo-isoleucine. researchgate.net The different stereochemistry results in distinct chemical shifts and coupling constants, particularly for the proton and carbon at the Cα position. researchgate.netresearchgate.net

X-ray Crystallography: This technique provides unambiguous determination of the absolute stereochemistry by mapping the precise three-dimensional arrangement of atoms within a crystal of the compound. nih.govmdpi.com

MethodologyPrincipleApplication for Isoleucine Stereoisomers
HPLC (Indirect) Formation of diastereomers with a chiral reagent (e.g., Marfey's reagent) allows separation on an achiral column. nih.govspringernature.comSeparation and quantification of all four isomers. nih.gov
HPLC (Direct) Utilizes a chiral stationary phase to directly separate enantiomers. nih.govDirect resolution of D/L pairs.
GC-MS Separation of volatile derivatives on a chiral column followed by mass spectrometric detection. nih.govHigh-sensitivity analysis of enantiomeric composition.
NMR Spectroscopy Exploits differences in the magnetic environments of nuclei (¹H, ¹³C) due to stereochemistry. researchgate.netDifferentiates between diastereomers (isoleucine vs. allo-isoleucine) by comparing chemical shifts and coupling constants. researchgate.netresearchgate.net
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the absolute 3D structure. nih.govDefinitive confirmation of the stereochemical configuration of an isolated isomer. mdpi.com

This table outlines the primary analytical methods used for the stereochemical characterization of L-allo-isoleucine and its related isomers.

Biosynthetic Pathways and Enzymatic Transformations

Endogenous Formation Mechanisms of L-Alloisoleucine

The endogenous production of L-allo-isoleucine stems from the metabolism of L-isoleucine. While typically present in only trace amounts in healthy human plasma, its formation is a natural consequence of amino acid metabolic pathways. wikipedia.org

L-allo-isoleucine is primarily produced as a byproduct of L-isoleucine transamination. targetmol.com This biochemical reaction involves the transfer of an amino group from L-isoleucine to a keto acid, a fundamental step in amino acid catabolism and synthesis. The process leads to the formation of the intermediate (S)-3-methyl-2-oxopentanoate, also known as 2-keto-3-methylvaleric acid (KMV). nih.gov Evidence suggests that the racemization process, which leads to the formation of L-allo-isoleucine, occurs during this transamination step. nih.gov In human studies, loading with L-isoleucine results in an increase in plasma levels of both KMV and L-allo-isoleucine, demonstrating a direct metabolic link. nih.gov

The enzymatic conversion of L-isoleucine to L-allo-isoleucine is accomplished through the synergistic action of two key types of enzymes: a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase and an isomerase. acs.orgnih.gov PLP, the active form of vitamin B6, is an essential cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism. nih.govnih.gov It plays a critical role in transamination reactions by facilitating the transfer of the amino group. nih.gov In the biosynthesis of L-allo-isoleucine, the PLP-linked aminotransferase initiates the process by converting L-isoleucine into its corresponding keto acid, while the isomerase is responsible for the subsequent stereochemical inversion. acs.orgnih.gov

Detailed research into the biosynthesis of natural products in bacteria has identified specific enzyme pairs responsible for the production of L-allo-isoleucine. acs.orgnih.gov These discoveries have been crucial in understanding the precise origins of this unique amino acid. acs.orgrsc.org Two such pairs have been extensively characterized:

DsaD/DsaE: Found in the desotamide (B65381) biosynthetic pathway in Streptomyces scopuliridis. DsaD is a PLP-linked aminotransferase, and DsaE is an isomerase. acs.orgnih.gov

MfnO/MfnH: Identified in the marformycin biosynthetic pathway in Streptomyces drozdowiczii. MfnO acts as the PLP-linked aminotransferase, and MfnH is the associated isomerase. acs.orgnih.gov

In vivo gene inactivation studies have confirmed the essential role of these enzyme pairs. Inactivation of the aminotransferase genes (DsaD and MfnO) led to a significant decrease in the production of the final natural products, while inactivation of the isomerase genes (dsaE and mfnH) completely halted the production of any metabolites containing L-allo-isoleucine. acs.orgnih.govnih.gov

Table 1: Enzyme Pairs in L-Alloisoleucine Biosynthesis

Enzyme PairIndividual EnzymesFunctionSource OrganismBiosynthetic Pathway
DsaD/DsaE DsaDPLP-linked aminotransferaseStreptomyces scopuliridisDesotamide
DsaEIsomeraseStreptomyces scopuliridisDesotamide
MfnO/MfnH MfnOPLP-linked aminotransferaseStreptomyces drozdowicziiMarformycin
MfnHIsomeraseStreptomyces drozdowicziiMarformycin

Biochemical assays have revealed that the reactions catalyzed by the DsaD/DsaE and MfnO/MfnH enzyme pairs are bidirectional, meaning they can interconvert L-isoleucine and L-allo-isoleucine. acs.orgnih.gov The mechanism of this epimerization—the change in configuration at a single stereocenter—involves a PLP-linked ketimine intermediate. acs.orgnih.govnih.gov Site-directed mutagenesis experiments have shown that a specific arginine residue located at the C-terminus of the isomerases (DsaE and MfnH) is critical for epimerizing the amino acid at its β-position (the third carbon atom). acs.orgnih.govnih.gov

Microbial Biosynthesis of L-Alloisoleucine and D-Alloisoleucine

Microorganisms, particularly bacteria, are a significant source of diverse amino acid stereoisomers, including allo-isoleucine.

Several species of lactic acid bacteria (LAB) have been identified as producers of D-allo-isoleucine. nih.govresearchgate.net The key enzyme responsible for this transformation in LAB is isoleucine 2-epimerase (ILEP), a novel racemase first isolated from Lactobacillus buchneri. nih.govresearchgate.netfrontiersin.org This enzyme facilitates the interconversion of isoleucine stereoisomers. Studies have shown that various LAB species carrying homologs of the ILEP gene accumulate D-branched-chain amino acids in their growth medium. nih.gov For instance, Lactobacillus fermentum and Weissella paramesenteroides produce D-valine, D-leucine, and D-allo-isoleucine. nih.govresearchgate.net Other species, such as Lactobacillus vaginalis and Leuconostoc pseudomesenteroides, were found to produce D-allo-isoleucine specifically. nih.govresearchgate.net

Table 2: Production of D-Alloisoleucine by Lactic Acid Bacteria

Lactic Acid Bacteria SpeciesD-Alloisoleucine ProductionOther D-Branched-Chain Amino Acids Produced
Lactobacillus fermentumYesD-valine, D-leucine
Weissella paramesenteroidesYesD-valine, D-leucine
Lactobacillus reuteriYesD-leucine
Leuconostoc mesenteroidesYesD-leucine
Leuconostoc gelidumYesD-leucine
Lactobacillus vaginalisYesNone reported
Leuconostoc pseudomesenteroidesYesNone reported

Isoleucine 2-Epimerase (ILEP) and Branched-Chain Amino Acid Racemases (BCAAR)

A key enzyme identified in the production of isoleucine stereoisomers is Isoleucine 2-Epimerase (ILEP). frontiersin.org This novel enzyme, isolated from lactic acid bacteria such as Lactobacillus buchneri and Lactobacillus otakiensis, is a type of branched-chain amino acid racemase (BCAAR). frontiersin.orgnih.govkek.jp ILEP is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the epimerization at the α-carbon (C-2) of isoleucine. frontiersin.orgkek.jpnih.gov Its primary function is to interconvert L-isoleucine (2S, 3S) and D-allo-isoleucine (2R, 3S). frontiersin.orgkek.jp

The catalytic mechanism of ILEP involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. nih.govnih.gov Site-directed mutagenesis and structural studies of the L. buchneri ILEP have suggested a two-base mechanism for the epimerization of L-isoleucine. kek.jpnih.gov In this process, the α-hydrogen of L-isoleucine is abstracted by the residue Lys280, leading to a quinonoid intermediate stabilized by the PLP cofactor. kek.jpnih.gov Subsequently, the residue Asp222 acts as the catalytic acid, donating a proton to the opposite face of the intermediate, which results in the formation of D-allo-isoleucine. kek.jp

While its preferential activity is the epimerization of L-isoleucine and D-allo-isoleucine, ILEP also demonstrates broader racemase activity on other nonpolar, branched-chain amino acids, including leucine (B10760876) and valine. frontiersin.orgnih.govkek.jp This indicates its role as a BCAAR, contributing to the pool of D-branched-chain amino acids in various bacteria. frontiersin.org The enzyme functions as a tetramer and its activity is dependent on the presence of the PLP coenzyme. nih.govresearchgate.net

Table 1: Kinetic Properties of Isoleucine 2-Epimerase (ILEP) from Lactobacillus buchneri
SubstrateKm (mM)Vmax (μmol·min−1·mg−1)
L-Isoleucine5.00153
D-allo-Isoleucine13.2286
Data derived from studies on the purified recombinant enzyme. researchgate.net

In addition to ILEP, other enzyme systems contribute to L-allo-isoleucine biosynthesis. Research in Streptomyces species has identified enzyme pairs that work together to convert L-isoleucine to L-allo-isoleucine. nih.gov For instance, the DsaD/DsaE pair in the desotamide pathway and the MfnO/MfnH pair in the marformycin pathway catalyze this bidirectional reaction. nih.gov These systems consist of a PLP-linked aminotransferase and a unique isomerase that epimerizes the β-position of the amino acid via a PLP-linked ketimine intermediate. nih.gov

Interconversion Dynamics Among Isoleucine Stereoisomers

Isoleucine has two chiral centers, giving rise to four stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (B559561) (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). youtube.comresearchgate.net The interconversion between these forms is a key aspect of L-allo-isoleucine's metabolic relevance.

In humans, L-allo-isoleucine is normally present in only trace amounts in the plasma. wikipedia.org Its formation from the essential amino acid L-isoleucine is primarily a result of the reversible transamination process. nih.govresearchgate.net The initial step in the catabolism of L-isoleucine is its transamination by a branched-chain aminotransferase (BCAT) to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid (KMV). nih.govnih.govmdpi.com

This transamination is a reversible reaction. nih.gov Under conditions where KMV accumulates, such as in the genetic disorder Maple Syrup Urine Disease (MSUD) where the subsequent catabolic step is impaired, the equilibrium can favor the reamination of KMV back to an isoleucine stereoisomer. nih.govnih.gov The formation of L-allo-isoleucine occurs when this retransamination happens after KMV undergoes tautomerization to an enamine intermediate, which can lead to the formation of the R-configuration at the β-carbon. nih.gov Subsequent reamination of this keto-acid intermediate results in the formation of L-allo-isoleucine. researchgate.netnih.gov

Studies involving L-isoleucine loading in healthy individuals have elucidated the dynamics of this conversion. nih.gov Following an oral dose of L-isoleucine, plasma levels of both L-isoleucine and its keto-acid KMV increase rapidly. nih.gov The appearance of L-allo-isoleucine in the plasma is delayed and occurs at a much lower concentration, consistent with it being a secondary product of L-isoleucine metabolism. nih.gov While the clearance of L-isoleucine and KMV from the plasma is relatively fast, the metabolic clearance of L-allo-isoleucine is significantly slower. nih.gov

Table 2: Relative Plasma Concentrations of Isoleucine and its Metabolites After L-Isoleucine Loading in a Healthy Subject
MetaboliteRelative Peak Concentration OrderMetabolic Clearance Rate
L-IsoleucineHighestRapid
3-methyl-2-oxopentanoate (B1228249) (KMV)IntermediateRapid
L-allo-IsoleucineLowestDelayed/Slow
This table summarizes the general kinetic relationship observed in vivo following a loading dose of L-isoleucine. nih.gov

The accumulation of L-allo-isoleucine is a pathognomonic marker for MSUD, where its concentration can be significantly elevated due to the block in the branched-chain α-keto acid dehydrogenase complex. semanticscholar.org This highlights the direct link between the catabolism of L-isoleucine and the formation of its diastereomer, L-allo-isoleucine, through the intermediate α-keto acid.

Metabolic Roles and Biochemical Significance Non Human Specific Contexts

L-Alloisoleucine as a Metabolite in Diverse Organisms (Bacteria, Fungi, Plants, Mammals)

L-Allo-isoleucine is a diastereomer of L-isoleucine, differing in the stereochemistry at the beta-carbon hmdb.ca. Its presence has been confirmed in a variety of organisms, where it is endogenously produced from L-isoleucine researchgate.netnih.gov. In mammals, the formation of L-alloisoleucine from L-isoleucine has been studied in vivo, where the administration of L-isoleucine leads to an increase in plasma levels of L-alloisoleucine nih.gov.

The biosynthesis of L-alloisoleucine from L-isoleucine is not limited to mammals and has been identified in various microorganisms researchgate.netacs.org. In bacteria, particularly within the genus Streptomyces, specific enzyme systems have been characterized that are responsible for this conversion. These enzymatic pathways underscore the compound's integration into the metabolic networks of these organisms, often as a building block for natural product synthesis researchgate.netacs.org.

Organism GroupRole of L-Allo-IsoleucineKey Findings
Bacteria Precursor to secondary metabolitesServes as a building block for phytotoxins (e.g., coronatine (B1215496) in Pseudomonas syringae) and antibiotics (e.g., actinomycins and marformycins in Streptomyces species) researchgate.netacs.orgnih.govresearchgate.net.
Fungi Component of natural productsIncorporated into various fungal metabolites, though less characterized than in bacteria researchgate.netacs.org.
Plants Target of phytotoxinsWhile its endogenous role is less clear, plants are a primary target of toxins like coronatine, which contains a moiety derived from L-alloisoleucine nih.govresearchgate.net.
Mammals Metabolic byproductFormed from L-isoleucine; accumulates in metabolic disorders like Maple Syrup Urine Disease (MSUD) semanticscholar.orgnih.gov.

Contribution to Microbial Metabolism and Ecological Interactions

In the microbial world, L-alloisoleucine plays a significant role, primarily by being channeled into pathways for secondary metabolite production. The biosynthesis from the primary metabolite L-isoleucine is a key metabolic step. Research has identified and characterized enzyme pairs responsible for this conversion in bacteria researchgate.netacs.org.

For instance, in Streptomyces scopuliridis and Streptomyces drozdowiczii, the biosynthesis of L-alloisoleucine is accomplished by the synergistic action of a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase and an isomerase researchgate.netacs.org. These enzyme systems, DsaD/DsaE in the desotamide (B65381) pathway and MfnO/MfnH in the marformycin pathway, catalyze the bidirectional reaction between L-isoleucine and L-alloisoleucine. Inactivation of the genes encoding these enzymes leads to a significant reduction or complete abolition of the final natural products, confirming their essential role acs.org.

The production of such secondary metabolites is crucial for the organism's ecological niche. These compounds can act as signaling molecules, antimicrobial agents, or virulence factors, thereby influencing the producing organism's interactions with its environment and other organisms.

Precursor Role in Secondary Metabolite Biosynthesis

One of the most well-documented roles of L-alloisoleucine is its function as a precursor for complex natural products. Its unique stereochemistry is incorporated into these molecules, often conferring specific biological activities.

Synthesis of Phytotoxins (e.g., Coronatine)

L-Allo-isoleucine is an essential intermediate in the biosynthesis of the phytotoxin coronatine, which is produced by several pathovars of the bacterium Pseudomonas syringae cdnsciencepub.comsigmaaldrich.com. Coronatine is a virulence factor that mimics the plant hormone jasmonate, enabling the bacterium to suppress host defenses and colonize the plant tissue nih.govresearchgate.net.

The coronatine molecule consists of two distinct parts: coronafacic acid (a polyketide) and coronamic acid researchgate.netresearchgate.net. L-Allo-isoleucine is the direct precursor to coronamic acid nih.govcdnsciencepub.com. The biosynthetic pathway involves the conversion of L-isoleucine to L-alloisoleucine, which is then cyclized to form coronamic acid researchgate.netcdnsciencepub.com. This cyclization is a key step, and the incorporation of the L-alloisoleucine-derived moiety is critical for the biological activity of coronatine cdnsciencepub.com.

Biogenesis of Natural Products (e.g., Actinomycins)

L-Allo-isoleucine also serves as a precursor in the biosynthesis of actinomycins, a class of potent antibiotics and anticancer agents produced by Streptomyces species nih.gov. The actinomycin (B1170597) structure features a phenoxazinone chromophore attached to two pentapeptide lactone rings mdpi.com.

Studies using radiolabeled stereoisomers of isoleucine have demonstrated that L-alloisoleucine can be incorporated into the actinomycin structure. Specifically, it can function as a precursor for the d-isoleucine (B559561) and N-methyl-l-alloisoleucine residues found in the peptide chains of actinomycin nih.gov. This highlights the metabolic flexibility within Streptomyces to utilize different stereoisomers of amino acids for the synthesis of these complex molecules.

PrecursorEnzyme System (Example)Secondary MetaboliteProducing Organism
L-Isoleucine DsaD (Aminotransferase) / DsaE (Isomerase)DesotamidesStreptomyces scopuliridis
L-Isoleucine MfnO (Aminotransferase) / MfnH (Isomerase)MarformycinsStreptomyces drozdowiczii
L-Alloisoleucine CmaL and other enzymesCoronatine (via Coronamic Acid)Pseudomonas syringae
L-Alloisoleucine Non-ribosomal peptide synthetases (NRPS)ActinomycinsStreptomyces species

General Principles of Amino Acid Metabolism and Allosteric Regulation

The availability of L-isoleucine, the precursor to L-alloisoleucine, is tightly controlled within organisms through complex regulatory networks. These mechanisms ensure that the cell produces amino acids in the required amounts, avoiding wasteful overproduction and the accumulation of potentially toxic intermediates nih.govnih.gov.

Feedback Mechanisms in Amino Acid Biosynthesis Pathways

A primary mechanism for regulating amino acid production is allosteric feedback inhibition nih.gov. In this process, the final product of a biosynthetic pathway binds to an "allosteric site" on an early enzyme in that same pathway, inhibiting its activity study.com.

The biosynthesis of branched-chain amino acids (BCAAs), including isoleucine, valine, and leucine (B10760876), is a classic example of this regulatory principle wikipedia.orgresearchgate.net. In many bacteria and plants, the first enzyme in the isoleucine biosynthetic pathway, threonine deaminase, is allosterically inhibited by isoleucine itself study.comwikipedia.orgnih.gov. When isoleucine levels are high, the enzyme is shut down, halting further synthesis study.com. Conversely, L-valine can act as an allosteric activator for some enzymes in the pathway nih.gov. This feedback control ensures a balanced supply of BCAAs for protein synthesis and as precursors for other metabolites, including L-alloisoleucine nih.gov. This regulation highlights how the pool of L-isoleucine available for conversion to L-alloisoleucine is carefully managed by the cell's metabolic state nih.gov.

Enzyme Hysteresis and Analogue Inhibition Studies

While specific studies detailing enzyme hysteresis directly involving L-allo-isoleucine are not prevalent in the available scientific literature, the principles of enzyme inhibition by amino acid analogues provide a framework for understanding its potential interactions. Analogue inhibition studies are crucial for elucidating enzyme mechanisms and for the rational design of inhibitors.

In the context of enzymes that metabolize isoleucine, such as racemases and epimerases, substrate-product analogues have been designed to act as competitive inhibitors. For instance, studies on isoleucine 2-epimerase from Lactobacillus buchneri, an enzyme that interconverts stereoisomers of isoleucine, have utilized this approach. nih.gov This enzyme is vital for the biosynthesis of branched-chain D-amino acids. Researchers have successfully designed competitive inhibitors by mimicking the transition state of the substrate, L-isoleucine, as it is converted to its product. nih.gov

These studies provide a basis for postulating how L-allo-isoleucine might interact with various enzymes. As a stereoisomer of L-isoleucine, it could potentially act as a competitive inhibitor for enzymes that have L-isoleucine as a substrate. The degree of inhibition would depend on the specific enzyme's active site geometry and its tolerance for the different stereochemistry of L-allo-isoleucine compared to L-isoleucine.

Table 1: Examples of Substrate-Product Analogue Inhibitors of Isoleucine 2-Epimerase

InhibitorInhibition Constant (Ki)Fold Increase in Binding Affinity Compared to L-Isoleucine
3-Ethyl-3-methyl-l-norvaline2.9 ± 0.2 mM1.3
3-Ethyl-3-methyl-d-norvaline1.5 ± 0.2 mM2.5
2,2-di-n-butylglycine11.0 ± 0.2 mMN/A

Data from a study on rationally designed inhibitors for isoleucine 2-epimerase from Lactobacillus buchneri. nih.gov

Influence on Protein Synthesis and Stability in Research Models

L-allo-isoleucine's primary role in synthesis is not in the ribosomal creation of proteins but rather in the non-ribosomal synthesis of certain peptides. In various microorganisms, non-ribosomal peptide synthetases (NRPSs) are responsible for the production of a wide array of secondary metabolites, including some antibiotics and toxins. These enzymatic assembly lines can incorporate non-proteinogenic amino acids like L-allo-isoleucine. For example, L-allo-isoleucine is a known precursor for the biosynthesis of coronamic acid, a component of the phytotoxin coronatine produced by Pseudomonas syringae. wikipedia.orgsigmaaldrich.com

The biosynthesis of L-allo-isoleucine itself is an area of active research. Studies have identified enzyme pairs, typically a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and an isomerase, that work together to convert L-isoleucine to L-allo-isoleucine. researchgate.netacs.org This enzymatic conversion is crucial for providing the building blocks for the synthesis of natural products containing this unique amino acid. researchgate.netacs.org

In terms of its effect on general protein synthesis and stability, research in a rat skeletal muscle model indicated that L-allo-isoleucine did not significantly alter protein synthesis or degradation. nih.gov In this study, the interactions between branched-chain amino acids (BCAAs) were investigated. While the presence of other BCAAs affected the metabolism of isoleucine, leucine, and valine, the addition of L-allo-isoleucine did not have a consistent effect on protein turnover. nih.gov

Table 2: Effect of Increasing Media Concentrations of Single Branched-Chain Amino Acids on the Metabolism of Others in Isolated Rat Epitrochlearis Muscle

Increased Amino Acid (to 1.0 mM)Affected Amino AcidChange in DecarboxylationChange in Ketoacid Release
IsoleucineLeucine-28%+23%
Valine+25%-56%
LeucineIsoleucine+146%+61%
Valine+25%-65%
ValineIsoleucine+37%No change
Leucine-26%+6%

This table summarizes the complex interactions between branched-chain amino acids in skeletal muscle metabolism. nih.gov

Furthermore, studies involving synthetic peptides have explored the impact of incorporating analogues of L-allo-isoleucine on protein stability and structure. For instance, a fluorinated version of D-allo-isoleucine, (2R,3S)-5,5,5-trifluoro-allo-isoleucine, was synthesized and incorporated into a model peptide. beilstein-journals.org The purpose was to examine its effect on the propensity of the peptide to form an α-helix. The results indicated that the α-helix propensity of this fluorinated analogue was significantly lower than that of isoleucine, highlighting how the incorporation of such non-standard amino acids can influence the secondary structure and, by extension, the stability of proteins. beilstein-journals.org

Analytical Methodologies for L Allo Isoleucine D10 in Research

Advanced Mass Spectrometry (MS) Techniques for Quantification

Mass spectrometry has become the cornerstone for the quantitative analysis of amino acids due to its high sensitivity, specificity, and accuracy. nih.govnih.gov For L-allo-isoleucine (D10), tandem mass spectrometry (MS/MS) coupled with chromatographic separation is the predominant approach.

Isotope-Dilution Mass Spectrometry (IDMS) Principles

Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, L-allo-isoleucine (D10)—to the sample as an internal standard. revvity.comacs.org

The isotopically labeled standard is chemically identical to the endogenous (unlabeled) analyte and thus behaves identically during sample preparation, extraction, chromatography, and ionization. acs.org After these steps, the mass spectrometer measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. Because the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. This method effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects), making it exceptionally robust. acs.org L-allo-isoleucine-d10 is specifically used as the internal standard for the quantification of L-allo-isoleucine in biological samples like dried blood spots. revvity.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for polar and thermally labile molecules like amino acids, allowing them to be transferred from a liquid phase to the gas phase as intact ions with minimal fragmentation. ESI coupled with tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is crucial for analyzing complex biological matrices. researchgate.netnih.gov

In an ESI-MS/MS workflow, the analyte is first ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. revvity.com This precursor ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second mass analyzer then detects these specific product ions. The relationship between the precursor and product ion is known as a transition. By monitoring a specific transition for L-allo-isoleucine, a highly selective and sensitive quantification can be achieved. nih.gov

A computational and experimental study on the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine showed that while they produce the same primary product ions at m/z 86 and 69, the relative abundances of these ions differ, which can aid in their differentiation. rsc.org

Table 1: Example ESI-MS/MS Parameters for Allo-Isoleucine Analysis This table is generated based on data from multiple sources detailing typical parameters for amino acid analysis.

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI)
Precursor Ion [M+H]⁺m/z 132.1
Product Ion(s)m/z 86, m/z 69
Monitored Transition132.1 → 86

Data compiled from findings in studies on MS/MS analysis of isoleucine isomers. nih.govrsc.org

Chromatographic Separation Techniques (e.g., Mixed-Mode Chromatography, LC-MS/MS)

Due to the existence of isobaric interferents, direct-injection or flow-injection MS/MS analysis is insufficient for the specific quantification of L-allo-isoleucine. revvity.comnih.gov Therefore, chromatographic separation prior to mass spectrometric detection is mandatory. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique employed. revvity.com

Various chromatographic strategies have been developed to separate L-allo-isoleucine from its isomers:

Mixed-Mode Chromatography: This approach has proven highly effective for separating a wide range of amino acids, including the critical isobaric set of leucine (B10760876), isoleucine, and alloisoleucine, in a single analytical run without the need for derivatization. nih.govlcms.cz These columns utilize multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to achieve superior separation of highly polar compounds.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes to provide rapid and high-resolution separations. mdpi.com UPLC-MS/MS methods have been successfully developed for the sensitive quantification of branched-chain amino acids from dried blood spots for MSUD screening and monitoring. mdpi.com

Reversed-Phase Chromatography with Ion-Pairing Agents: While effective, this method can be less desirable for MS applications as ion-pairing agents are often non-volatile and can cause ion suppression, reducing sensitivity. Newer methods aim to avoid these reagents. nih.govlcms.cz

A typical LC-MS/MS method allows for the baseline separation of 3-hydroxyproline, L-allo-isoleucine, L-isoleucine, and L-leucine, enabling their individual and accurate quantification. revvity.com

Strategies for Resolving Isobaric Interferents (e.g., Leucine, Isoleucine)

The primary and most effective strategy for resolving L-allo-isoleucine from its isobaric interferents—leucine, isoleucine, and 3-hydroxyproline—is the use of liquid chromatography prior to MS analysis, as detailed above. revvity.comlcms.czmdpi.com The choice of column chemistry and mobile phase conditions is optimized to achieve chromatographic separation of these compounds, which have identical mass-to-charge ratios. revvity.com

In addition to chromatography, advanced mass spectrometry fragmentation techniques can contribute to differentiation:

Collision-Induced Dissociation (CID): As mentioned, while the major fragment ions for leucine, isoleucine, and allo-isoleucine are the same (m/z 86 and 69), their relative intensities can vary depending on the collision energy. rsc.orgrsc.orgresearchgate.net This difference in fragmentation patterns can be exploited to aid in isomer identification.

Electron Activated Dissociation (EAD): Techniques like EAD can induce side-chain fragmentation, generating unique diagnostic ions for different isomers. For instance, EAD can produce specific "w-ions" that differ between leucine (neutral loss of 43 Da) and isoleucine (neutral loss of 29 Da), allowing for their unambiguous differentiation. sciex.comrapidnovor.com This principle can be extended to help distinguish L-allo-isoleucine as well.

Table 2: Retention Times for Isobaric Amino Acids Using a Gradient LC-MS/MS Method

CompoundRetention Time (minutes)
3-Hydroxyproline0.85
L-allo-isoleucine3.30
L-isoleucine3.46
L-leucine3.70

Data adapted from a study on the measurement of alloisoleucine in dried blood spots. revvity.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-ALLO-ISOLEUCINE (D10)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules based on the magnetic properties of their atomic nuclei. It is particularly useful for distinguishing between stereoisomers like isoleucine and allo-isoleucine.

A simple ¹H and ¹³C NMR analysis can differentiate between isoleucine and allo-isoleucine residues. rsc.org This is achieved by inspecting the chemical shifts and coupling constants of the signals associated with the proton and carbon atoms at the α-stereocenter, which differ between the two diastereomers due to their distinct three-dimensional arrangements. rsc.org The use of L-allo-isoleucine (D10) in NMR studies would provide distinct spectral patterns due to the deuterium (B1214612) labeling, making it an excellent tool for tracer studies.

Applications in Metabolic Profiling and Pathway Tracing

NMR-based metabolic profiling, or metabolomics, allows for the simultaneous detection and quantification of numerous metabolites in a biological sample, providing a snapshot of the organism's metabolic state. springernature.comnih.gov Given that L-allo-isoleucine is a key biomarker for MSUD, NMR spectroscopy serves as a valuable tool in studying this disorder. nih.gov

The ability of NMR to distinguish L-allo-isoleucine from its isomers without chromatographic separation makes it suitable for metabolic profiling of biofluids from MSUD patients. rsc.org Furthermore, administering L-allo-isoleucine (D10) and tracing its metabolic fate using NMR would be a powerful method for pathway tracing. The deuterium atoms act as a stable isotope label that can be followed through metabolic pathways, providing direct in-vivo evidence of biochemical transformations and equilibria, such as the interconversion of isoleucine and allo-isoleucine via their corresponding α-keto acids. nih.gov This approach can yield crucial insights into the metabolic defects underlying MSUD and help evaluate the efficacy of therapeutic interventions.

Utilizing Deuterium Labels for NMR Signal Enhancement and Interpretation

In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is a powerful strategy for studying the structure, dynamics, and interactions of proteins and other macromolecules. whiterose.ac.ukunl.pt The use of L-allo-isoleucine (D10), where ten hydrogen atoms are replaced by deuterium, is particularly advantageous in complex biological systems.

Deuteration of proteins, often achieved by providing deuterated amino acid precursors during protein expression, simplifies crowded proton NMR spectra. unl.pt By replacing protons with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, reducing spectral overlap and allowing the remaining proton signals to be resolved and assigned more easily. whiterose.ac.uk This is especially crucial for large proteins where severe signal overlap can make spectral interpretation impossible.

Specifically, for a protein containing L-allo-isoleucine residues, selective incorporation of L-allo-isoleucine (D10) alongside other protonated amino acids would render the allo-isoleucine sidechain invisible in the ¹H NMR spectrum. Conversely, if the bulk of the protein is deuterated, selective incorporation of protonated L-allo-isoleucine allows its signals to be observed without interference. unl.pt This "reverse labeling" approach is invaluable for probing the local environment and dynamics of specific residues within a large protein. whiterose.ac.uk

The deuterium label in L-allo-isoleucine (D10) also plays a role in relaxation-based NMR experiments that probe molecular dynamics. The altered relaxation properties of nuclei adjacent to deuterium can provide insights into the motional properties of the amino acid sidechain. While direct NMR studies focusing solely on free L-allo-isoleucine (D10) are less common, its primary utility is as a component in larger biomolecular systems to simplify spectra and enable specific structural and dynamic investigations. unl.ptisotope.com

Chiral Derivatization Reagents in Stereoisomer Analysis (e.g., Marfey's Reagent)

The primary challenge in analyzing L-allo-isoleucine is distinguishing it from its three stereoisomers: L-isoleucine, D-isoleucine (B559561), and D-allo-isoleucine. jst.go.jp As enantiomers and diastereomers, these molecules often exhibit identical or very similar physicochemical properties, making their separation difficult. A widely adopted strategy to overcome this is chiral derivatization, where the amino acid isomers are reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers have distinct physical properties and can be separated using standard achiral chromatography techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govnih.gov

Marfey's Reagent , Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a preeminent chiral derivatizing agent for this purpose. nih.govnih.govfishersci.com The reagent's primary amine-reactive group reacts with the α-amino group of isoleucine stereoisomers. Since Marfey's Reagent is itself chiral (containing L-alanine), the reaction with the different isoleucine stereoisomers produces distinct diastereomers. For instance, the reaction of L-FDAA with L-allo-isoleucine and D-allo-isoleucine yields two different diastereomers (L-L and L-D), which can then be resolved chromatographically. fishersci.combiorxiv.org

The resulting derivatives possess a strong chromophore (dinitrophenyl group), which facilitates sensitive UV detection at around 340 nm. fishersci.com A key characteristic of this method is that the D-amino acid derivatives typically have longer retention times on reversed-phase columns compared to the L-amino acid derivatives due to stronger intramolecular bonding, which reduces their polarity. fishersci.com However, the separation of diastereomers like L-isoleucine and L-allo-isoleucine can still be challenging due to the subtlety of their structural differences. nih.gov

Recent advancements have coupled Marfey's analysis with more sophisticated detection methods like mass spectrometry (MS) and NMR. nih.gov For particularly difficult separations, such as discriminating between the Cβ epimers of isoleucine (isoleucine vs. allo-isoleucine), HPLC-SPE-NMR has been employed. This technique involves separating the Marfey's derivatives by HPLC, trapping the individual peaks using solid-phase extraction (SPE), and then analyzing them by NMR, which can unambiguously differentiate the isomers based on their distinct NMR spectra. nih.gov

Other chiral derivatization reagents have also been developed and used for the analysis of isoleucine stereoisomers, each with its own advantages. nih.govjst.go.jpnih.gov

Interactive Data Table: Chiral Derivatization Reagents for Isoleucine Stereoisomer Analysis

Reagent Name Abbreviation Principle of Separation Detection Method Key Advantages
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Forms diastereomers with distinct chromatographic properties. nih.govfishersci.com UV (340 nm), MS Widely used, high enantioselectivity. nih.gov
1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide L-FDVDA Creates diastereomeric derivatives separable by LC-MS. nih.govjst.go.jp MS Effective for separating all four isoleucine stereoisomers. nih.govjst.go.jp
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester S-NIFE Forms diastereomers for RP-HPLC separation. nih.gov UV, MS Provides good separation for certain challenging isomers. nih.gov

Applications of L Allo Isoleucine D10 in Mechanistic and Synthetic Studies

Tracing Metabolic Flux and Pathway Analysis with Deuterium (B1214612) Labeling

The use of stable isotope-labeled compounds, such as L-allo-isoleucine (D10), is central to metabolic flux analysis. By introducing this labeled compound into a biological system, researchers can track the movement of the deuterium atoms through various metabolic pathways. This approach provides valuable insights into the biosynthesis and degradation of branched-chain amino acids and their derivatives.

In studies of metabolic disorders like Maple Syrup Urine Disease (MSUD), deuterated L-allo-isoleucine can be used to understand the in vivo formation of L-alloisoleucine from L-isoleucine. When L-isoleucine is administered, plasma levels of both L-isoleucine and its keto-acid, 3-methyl-2-oxopentanoate (B1228249) (KMV), increase, followed by a rise in L-alloisoleucine. The use of isotopically labeled precursors demonstrates that the formation of alloisoleucine occurs through the keto-enol tautomerization of α-keto-β-methylvalerate, the keto acid of isoleucine. This process results in a rapid equilibrium between isoleucine and alloisoleucine in vivo.

Table 1: Metabolic Fate of Labeled Isoleucine

Labeled Precursor Key Intermediate Labeled Product Significance

Investigating Enzymatic Reaction Mechanisms and Enzyme Kinetics

L-allo-isoleucine (D10) is instrumental in elucidating the mechanisms of enzymes involved in amino acid metabolism. The deuterium label can be used to probe kinetic isotope effects, providing information about the rate-limiting steps of enzymatic reactions.

Recent research has identified enzyme pairs, such as DsaD/DsaE and MfnO/MfnH, that are responsible for the biosynthesis of L-allo-isoleucine from L-isoleucine in certain bacteria. These enzyme systems, consisting of a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase and an isomerase, catalyze a bidirectional reaction. Inactivation of the genes encoding these enzymes leads to a significant decrease or complete abolishment of products containing L-allo-isoleucine. Site-directed mutagenesis studies have revealed that the enzymatic reaction proceeds through a PLP-linked ketimine intermediate, with a key arginine residue in the isomerase being crucial for the epimerization at the β-position of the amino acid.

Development of Stereoselective Synthetic Routes for L-Alloisoleucine and Derivatives

The synthesis of stereochemically pure L-allo-isoleucine and its derivatives is crucial for their use in research and pharmaceutical applications. Various chemical and enzymatic strategies have been developed to achieve this.

Chemical synthesis of L-allo-isoleucine often involves the stereoselective modification of readily available precursors like L-isoleucine or L-alanine. One approach involves the epimerization of the α-carbon of an L-isoleucine derivative. For example, N-acyl-L-isoleucine can be epimerized to a mixture of L-isoleucine and D-allo-isoleucine derivatives.

Another strategy utilizes chiral auxiliaries to control the stereochemistry during the synthesis. For instance, an L-alanine analog can be functionalized through transition-metal-catalyzed C(sp3)-H bond activations to construct the fluorinated L-isoleucine side chain. The synthesis of deuterated amino acids, including L-allo-isoleucine (D10), can be achieved through methods like the dynamic kinetic resolution of racemates via the formation of intermediate Ni(II) complexes. This allows for the preparation of α-deuterated α-amino acids with high enantiomeric purity and deuteration levels.

Enzymatic methods offer a highly stereoselective route to L-allo-isoleucine and its derivatives. Leucine (B10760876) dehydrogenase, for example, can catalyze the reversible deamination of branched-chain L-amino acids to their corresponding keto acids. This enzyme can be used in a coupled system with glucose dehydrogenase for NADH regeneration to synthesize 15N-labeled amino acids from their α-keto acid precursors with high efficiency.

Another chemo-enzymatic approach involves the selective hydrolysis of a mixture of D-alloisoleucine and L-isoleucine derivatives using enzymes like alcalase. This allows for the recovery of the desired D-allo stereoisomer in excellent diastereomeric excess and yield. Furthermore, D-hydantoinases can be used for the stereoselective hydrolysis of the hydantoin (B18101) of D-allo-isoleucine from a mixture containing the hydantoin of L-isoleucine, providing a method to produce D-allo-isoleucine with high stereochemical purity.

Design and Synthesis of L-Alloisoleucine Analogs for Biochemical Probes

L-allo-isoleucine analogs, including those labeled with stable isotopes like deuterium, serve as valuable biochemical probes to study protein structure and function. The synthesis of fluorinated L-isoleucines, for instance, has been a subject of interest due to the unique properties conferred by the fluorine atom. These analogs can be incorporated into peptides and proteins to study their conformational properties and biological activities.

The synthesis of such analogs often requires multi-step chemical routes. For example, a practical route for the stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine has been developed. The incorporation of these analogs into model peptides allows for the investigation of their effects on secondary structures like α-helices.

Research on the Incorporation of Non-Canonical Amino Acids in Model Systems

The incorporation of non-canonical amino acids (ncAAs), such as L-allo-isoleucine, into proteins is a powerful tool in synthetic biology and protein engineering. This allows for the introduction of novel chemical functionalities, post-translational modifications, and probes for studying protein structure and function.

Several methods exist for incorporating ncAAs into proteins, including in vivo nonsense suppression and the use of evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs. Cell-free protein synthesis systems offer greater flexibility for incorporating a wide range of ncAAs, including those with non-canonical side chains and backbones. These systems allow for precise control over the translational machinery and the components of the reaction. The efficiency of ncAA incorporation depends on the creation of vacant codons and the generation of orthogonal ncAA-tRNAs that specifically recognize these codons.

Table 2: Compound Names Mentioned

Compound Name
3-methyl-2-oxopentanoate (KMV)
D-allo-isoleucine
DsaD
DsaE
Glucose
L-alanine
L-allo-isoleucine
L-isoleucine
MfnO
MfnH
N-acyl-L-isoleucine
Pyridoxal 5'-phosphate (PLP)
(2R,3S)-5,5,5-trifluoro-allo-isoleucine

Biological Roles in Non Mammalian Systems and Broader Ecological Impact

Function in Plant-Pathogen Interactions and Phytotoxin Production

L-allo-isoleucine serves as a critical precursor in the biosynthesis of coronatine (B1215496) (COR), a potent phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Coronatine is a key virulence factor that significantly contributes to the pathogen's ability to cause disease in a wide range of host plants.

The biosynthesis of coronatine involves two distinct moieties: coronafacic acid (CFA), a polyketide, and coronamic acid (CMA), a cyclized derivative of L-allo-isoleucine cdnsciencepub.com. The production of L-allo-isoleucine from L-isoleucine is an essential first step in the synthesis of CMA asm.orgnih.gov. Investigations have shown that the cyclization of L-allo-isoleucine to form CMA is a pivotal step that can occur before its ligation to CFA to form the final coronatine molecule cdnsciencepub.com.

Coronatine is a structural and functional mimic of the plant hormone jasmonoyl-isoleucine (JA-Ile), which allows it to hijack the plant's jasmonate signaling pathway nih.gov. This molecular mimicry has several consequences that benefit the invading pathogen:

Suppression of Plant Defenses: Coronatine effectively suppresses the salicylic (B10762653) acid (SA)-mediated defense responses in plants, which are crucial for resistance against biotrophic pathogens like P. syringae nih.govnih.govwordpress.com. By activating the jasmonate pathway, coronatine creates an antagonistic effect on the salicylic acid pathway, rendering the plant more susceptible to infection.

Stomatal Opening: Plants can close their stomata, small pores on the leaf surface, as a defense mechanism to prevent bacterial entry. Coronatine counteracts this by inducing stomatal opening, thereby facilitating the invasion of P. syringae into the leaf tissue nih.govfrontiersin.org.

Contribution to Disease Symptoms: The production of coronatine is associated with the development of chlorosis, or yellowing of the leaves, a common symptom of diseases caused by P. syringae asm.orgnih.gov.

The intricate pathway of coronatine biosynthesis and its multifaceted effects on plant physiology underscore the pivotal role of L-allo-isoleucine in mediating the virulence of Pseudomonas syringae.

ComponentPrecursorRole in Pathogenesis
Coronatine (COR) Coronafacic acid (CFA) and Coronamic acid (CMA)A phytotoxin that mimics plant hormones to suppress defenses.
Coronamic acid (CMA) L-allo-isoleucineA key structural component of coronatine.
L-allo-isoleucine L-isoleucineThe essential starting material for the biosynthesis of coronamic acid.

Roles of D-Amino Acids, including D-Alloisoleucine, in Bacterial Physiology

While L-amino acids are the primary building blocks of proteins, their D-enantiomers are now recognized as significant players in various aspects of bacterial physiology. These "non-canonical" D-amino acids are involved in regulating the structure and metabolism of the bacterial cell wall, the formation of communities known as biofilms, and the germination of dormant spores. Although research has historically focused on more common D-amino acids like D-alanine and D-glutamate, evidence is emerging for the roles of other D-amino acids, including D-alloisoleucine.

The bacterial cell wall is a dynamic structure composed of peptidoglycan, a polymer of sugars and amino acids that provides structural integrity. D-amino acids are integral components of the peptide side chains of peptidoglycan, and their incorporation is crucial for the proper functioning of the cell wall.

The incorporation of non-canonical D-amino acids can occur through several mechanisms, including the activity of transpeptidases, which are enzymes that cross-link the peptide chains of peptidoglycan nih.govembopress.orgresearchgate.netnih.govresearchgate.net. This process can alter the architecture and properties of the cell wall. While specific studies on the direct incorporation of D-alloisoleucine into the peptidoglycan of a wide range of bacteria are limited, the production of D-allo-isoleucine by certain lactic acid bacteria suggests a potential role in their cell wall physiology nih.govresearchgate.net. The modification of peptidoglycan by various D-amino acids is a widespread phenomenon among bacteria and is thought to be a mechanism for adapting to changing environmental conditions embopress.org.

Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from environmental stresses. D-amino acids have been shown to play a regulatory role in the lifecycle of biofilms, often triggering their disassembly nih.gov. Certain D-amino acids, such as D-tyrosine, D-leucine, D-tryptophan, and D-methionine, can inhibit biofilm formation in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa nih.govresearchgate.netharvard.edusemanticscholar.orgmdpi.com. While the specific effects of D-alloisoleucine on biofilm formation are not as extensively studied, the general activity of D-amino acids in this process suggests it could have a similar regulatory function.

Bacterial spores are dormant, highly resistant structures that can survive harsh conditions. The germination of these spores into actively growing cells is a tightly regulated process often triggered by specific nutrients, including amino acids. L-alanine is a well-known germinant for the spores of many Bacillus species, while certain D-amino acids, such as D-alanine, can be inhibitory nih.govdoi.orgnih.gov. However, the germination requirements can be complex and species-specific, with some spores requiring a neutral L-amino acid, such as L-isoleucine, for germination to occur in the presence of other triggers like purine (B94841) ribosides doi.org. The precise role of D-alloisoleucine in spore germination is an area that requires further investigation.

Bacteria communicate with each other through a process known as quorum sensing, which involves the production and detection of small signaling molecules youtube.commdpi.comresearchgate.net. This communication allows bacteria to coordinate their behavior, such as virulence factor production and biofilm formation, in a density-dependent manner. While acyl-homoserine lactones and autoinducing peptides are the most well-studied quorum sensing molecules, there is growing evidence that D-amino acids can also function as intercellular signals nih.gov.

The release of D-amino acids into the environment can influence the behavior of both the producing bacteria and other species within the microbial community. This form of chemical communication can play a role in shaping the structure and function of microbial ecosystems. The production of D-branched-chain amino acids, including D-allo-isoleucine, by human-associated lactic acid bacteria suggests a potential role in modulating the microbial communities in environments like the human gut nih.gov.

Bacterial ProcessGeneral Role of D-Amino AcidsSpecific Findings Related to D-Alloisoleucine
Cell Wall Dynamics Incorporation into peptidoglycan, altering cell wall structure and properties.Produced by some lactic acid bacteria, suggesting a role in their cell wall physiology.
Biofilm Formation Can inhibit biofilm formation and trigger disassembly in various bacteria.Specific role not extensively studied, but potential for similar regulatory function.
Spore Germination Can act as inhibitors (e.g., D-alanine) or be involved in triggering germination in complex with other molecules.Specific role in spore germination is not well-defined.
Interbacterial Communication Can act as signaling molecules in quorum sensing and influence microbial community structure.Production by gut-associated bacteria suggests a potential role in interspecies communication.

Exploring the Broader Biosphere Distribution and Functional Diversity

The presence of L-allo-isoleucine and its D-isomer is not confined to specific host-pathogen interactions or the internal workings of a few bacterial species. These compounds are distributed across a range of environments, suggesting a broader functional diversity and ecological impact.

L-allo-isoleucine has been identified in a variety of life forms, including bacteria, fungi, and plants asm.org. Its biosynthesis from L-isoleucine is catalyzed by specific enzymatic pathways, indicating a deliberate and functional production rather than a random occurrence.

D-amino acids, in general, are found in diverse microbial habitats, from soil to marine environments nih.govmdpi.comnih.govmdpi.com. In soil, microbial communities exhibit a high degree of functional diversity, with amino acid metabolism being a key process nih.govmdpi.com. The presence of D-amino acids in these environments is largely attributed to the activities of soil microorganisms.

The production of D-allo-isoleucine by various species of lactic acid bacteria, some of which are indigenous to the human body, points to its presence and potential roles in the gut microbiome nih.govresearchgate.net. While the gut microbiota's capacity to metabolize some rare sugars is limited, its role in amino acid metabolism is significant and can influence host health.

The functional diversity of L-allo-isoleucine and its stereoisomers in the broader biosphere is an active area of research. Their roles may range from serving as metabolic intermediates and structural components of natural products to acting as signaling molecules that shape the dynamics of microbial communities in various ecological niches.

Future Prospects and Emerging Research Areas

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of L-allo-isoleucine's role in complex biological systems necessitates the integration of multiple layers of "-omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can elucidate the intricate networks that govern the biosynthesis, degradation, and physiological effects of L-allo-isoleucine.

Recent multi-omics studies on diseases associated with branched-chain amino acid (BCAA) metabolism, such as MSUD and sarcopenia, have demonstrated the power of this integrated approach nih.govacs.orgresearchgate.netacs.orgnih.gov. For instance, in MSUD, a multi-omic analysis combining metabolomics, lipidomics, and proteomics revealed systemic metabolic imbalances beyond BCAA accumulation, including disruptions in glycolysis, oxidative phosphorylation, and purine (B94841) metabolism acs.orgacs.org. These studies provide a blueprint for future research on L-allo-isoleucine.

Future research will likely focus on:

Mapping L-allo-isoleucine-related pathways: By correlating genomic and transcriptomic data with proteomic and metabolomic profiles, researchers can identify novel enzymes and regulatory elements involved in L-allo-isoleucine metabolism.

Identifying biomarkers: Integrated multi-omics can uncover new biomarkers associated with diseases where L-allo-isoleucine levels are perturbed, leading to more precise diagnostic and prognostic tools technologynetworks.com.

Understanding therapeutic responses: Analyzing the multi-omic landscape in response to treatments for conditions like MSUD can provide insights into the systemic effects of modulating L-allo-isoleucine levels acs.orgacs.org.

The table below illustrates the potential application of different omics technologies in the study of L-allo-isoleucine.

Omics LayerKey Questions to AddressPotential Findings
Genomics What genetic variations influence L-allo-isoleucine levels?Identification of novel genes involved in BCAA metabolism and their association with disease susceptibility.
Transcriptomics How does the cellular transcriptome respond to changes in L-allo-isoleucine concentration?Understanding the regulatory networks that are activated or repressed by L-allo-isoleucine.
Proteomics Which proteins interact with or are modified in the presence of L-allo-isoleucine?Discovery of novel protein-protein interactions and post-translational modifications influenced by L-allo-isoleucine.
Metabolomics What are the downstream metabolic consequences of altered L-allo-isoleucine levels?Elucidation of the broader metabolic impact of L-allo-isoleucine on cellular pathways.

Advanced Computational Modeling for L-Alloisoleucine Interactions

Computational modeling and simulation are becoming indispensable tools for investigating the molecular interactions of small molecules like L-allo-isoleucine. These in silico approaches can provide atomic-level insights into how L-allo-isoleucine interacts with proteins and other biomolecules, complementing experimental studies.

Molecular dynamics (MD) simulations, for example, can be used to model the binding of L-allo-isoleucine to enzymes involved in its metabolism or to other protein targets nih.gov. This can help in understanding the structural basis of its biological activity and in designing molecules that can modulate these interactions. Quantum mechanics (QM) calculations can provide a deeper understanding of the electronic properties of L-allo-isoleucine, which can be crucial for elucidating reaction mechanisms wikipedia.org.

Emerging areas in the computational modeling of L-allo-isoleucine include:

Predicting protein-ligand interactions: Using molecular docking and MD simulations to identify potential protein targets for L-allo-isoleucine and to characterize the binding affinity and specificity.

Rational enzyme engineering: Applying computational methods to guide the engineering of enzymes for the specific biosynthesis or degradation of L-allo-isoleucine.

Understanding allosteric regulation: Investigating how the binding of L-allo-isoleucine to one site on a protein can influence the activity at a distant site, a phenomenon known as allostery.

The following table summarizes key computational approaches and their potential applications in L-allo-isoleucine research.

Computational ApproachApplication in L-Alloisoleucine ResearchExpected Insights
Molecular Docking Predicting the binding pose of L-allo-isoleucine in the active site of enzymes.Identification of key residues involved in binding and catalysis.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of L-allo-isoleucine in complex with proteins over time.Understanding the stability of protein-ligand complexes and conformational changes upon binding.
Quantum Mechanics (QM) Calculating the electronic structure and reactivity of L-allo-isoleucine.Elucidation of enzymatic reaction mechanisms at the atomic level.
Machine Learning Developing predictive models for protein-protein interactions based on amino acid frequencies.Identifying potential interaction partners of L-allo-isoleucine-containing proteins.

Engineering Microorganisms for Directed Biosynthesis of L-Alloisoleucine and its Derivatives

The ability to produce L-allo-isoleucine and its derivatives in a controlled and sustainable manner is crucial for both research and potential therapeutic applications. Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum offers a promising avenue for the directed biosynthesis of this non-canonical amino acid researchgate.netacs.orgnih.govnih.govchemicalbook.com.

Research on the microbial production of the closely related L-isoleucine has laid a strong foundation for this endeavor researchgate.netacs.orgnih.govnih.govchemicalbook.com. Strategies such as inactivating competing metabolic pathways, removing feedback inhibition by end products, and overexpressing key biosynthetic enzymes can be adapted to enhance the production of L-allo-isoleucine researchgate.netacs.orgnih.govnih.gov. A key discovery has been the identification of enzyme pairs, consisting of a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase and an isomerase, that are responsible for the biosynthesis of L-allo-isoleucine from L-isoleucine in some bacteria researchgate.netacs.org.

Future directions in this field will likely involve:

Pathway optimization: Fine-tuning the expression of biosynthetic genes and eliminating bottleneck reactions to maximize the flux towards L-allo-isoleucine.

Directed evolution of enzymes: Using techniques like error-prone PCR and DNA shuffling to evolve enzymes with improved activity and specificity for L-allo-isoleucine synthesis nih.govcreative-proteomics.comresearchgate.net.

Synthetic biology approaches: Designing and constructing novel biosynthetic pathways in engineered microbes for the production of L-allo-isoleucine derivatives with unique properties.

The table below outlines potential metabolic engineering strategies for the microbial production of L-allo-isoleucine.

Engineering StrategyTargetRationale
Gene Knockout Genes encoding enzymes in competing pathways (e.g., threonine degradation).Redirect metabolic flux towards the L-isoleucine, and subsequently L-allo-isoleucine, biosynthetic pathway.
Promoter Engineering Promoters of key biosynthetic genes (e.g., ilvA).Optimize the expression levels of enzymes to balance the metabolic pathway and avoid the accumulation of toxic intermediates.
Enzyme Overexpression Genes encoding the aminotransferase/isomerase pair for L-allo-isoleucine synthesis.Increase the catalytic capacity for the conversion of L-isoleucine to L-allo-isoleucine.
Removal of Feedback Inhibition Mutating allosteric sites in enzymes like threonine deaminase.Prevent the end-product inhibition of the biosynthetic pathway, allowing for higher product titers.

Expanding Analytical Capabilities for Trace-Level Detection

The accurate and sensitive detection of L-allo-isoleucine, especially at trace levels, is critical for its use as a diagnostic marker and for fundamental research. Due to its isomeric nature with L-isoleucine and other branched-chain amino acids, separating and quantifying L-allo-isoleucine in complex biological matrices presents a significant analytical challenge nih.govnih.govnih.gov.

Recent advancements in analytical techniques have greatly improved the ability to detect L-allo-isoleucine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the rapid and sensitive quantification of L-allo-isoleucine in biological samples like plasma and dried blood spots oup.comacs.orgnih.govnih.govnih.govresearchgate.net. Novel chromatographic methods, such as mixed-mode chromatography, have enabled the baseline separation of L-allo-isoleucine from its isomers without the need for chemical derivatization acs.orgnih.gov. Capillary electrophoresis (CE) coupled with mass spectrometry also shows promise for the high-efficiency separation of amino acid isomers researchgate.netacs.orgchemicalbook.com.

Future research in this area is expected to focus on:

Developing novel stationary phases: Creating new chromatographic materials with enhanced selectivity for the separation of L-allo-isoleucine and its isomers.

Miniaturization and high-throughput analysis: Designing microfluidic devices and automated platforms for the rapid screening of large numbers of samples.

Novel biosensors: Engineering genetically encoded or synthetic biosensors for the real-time monitoring of L-allo-isoleucine in living cells, which would provide unprecedented insights into its dynamic regulation nih.govhmdb.caresearchgate.netyffoodingredients.comwikipedia.org.

The following table compares different analytical techniques for the detection of L-allo-isoleucine.

Analytical TechniquePrincipleAdvantagesChallenges
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio detection.High sensitivity, specificity, and throughput; allows for quantification.Requires sophisticated instrumentation; co-elution of isomers can be problematic.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a narrow capillary.High separation efficiency; requires small sample volumes.Lower loading capacity compared to LC; coupling to MS can be complex.
Biosensors Specific recognition of L-allo-isoleucine by a biological or synthetic receptor.Potential for real-time and in vivo measurements; high specificity.Development of highly specific and robust sensors is challenging.

Unraveling Novel Biochemical Functions in Diverse Organisms

While the role of L-allo-isoleucine in MSUD is well-established, its broader biochemical functions in diverse organisms remain largely unexplored. The presence of L-allo-isoleucine in various life forms, from bacteria to plants and humans, suggests that it may have roles beyond being a byproduct of L-isoleucine metabolism targetmol.comresearchgate.netacs.orgchemsrc.com.

One of the most significant discoveries in this area is the role of L-allo-isoleucine as a precursor in the biosynthesis of coronamic acid, a component of the phytotoxin coronatine (B1215496) produced by the plant pathogen Pseudomonas syringae wikipedia.org. This finding highlights that L-allo-isoleucine can serve as a building block for specialized metabolites with important biological activities.

Future research efforts to unravel the novel biochemical functions of L-allo-isoleucine may include:

Metabolomic profiling of diverse organisms: Systematically screening for the presence and abundance of L-allo-isoleucine in a wide range of species to identify organisms where it may play a significant role.

Functional genomics: Using techniques like CRISPR-Cas9 to knock out genes involved in L-allo-isoleucine metabolism and observing the resulting phenotypic changes.

Enzyme discovery: Searching for and characterizing novel enzymes that utilize L-allo-isoleucine as a substrate, which could reveal new metabolic pathways.

Signaling and regulatory roles: Investigating whether L-allo-isoleucine can act as a signaling molecule or a metabolic regulator, similar to other amino acids and their derivatives mdpi.com.

The discovery of new biochemical functions for L-allo-isoleucine could open up exciting avenues for research and applications in fields ranging from agriculture to medicine.

Q & A

Q. How can L-ALLO-ISOLEUCINE (D10) be distinguished from its structural isomers (e.g., L-leucine, L-isoleucine) in analytical workflows?

Methodological Answer: Collision-induced dissociation tandem mass spectrometry (CID MS/MS) is a key technique. By comparing fragmentation patterns under varying collision energies, researchers can identify unique dissociation pathways. For example, L-ALLO-ISOLEUCINE (D10) exhibits distinct neutral loss profiles compared to L-leucine and L-isoleucine due to deuterium labeling altering fragmentation energetics. Computational modeling of bond dissociation energies further rationalizes observed spectral differences .

Q. What experimental protocols are recommended for synthesizing and purifying isotope-labeled L-ALLO-ISOLEUCINE (D10)?

Methodological Answer: Isotope labeling typically involves deuterium exchange via acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O). Post-synthesis, reverse-phase HPLC with deuterium-enriched mobile phases ensures high purity (>98%). Validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm isotopic enrichment and structural integrity .

Q. How should researchers design controls to account for isotopic interference in metabolic studies using L-ALLO-ISOLEUCINE (D10)?

Methodological Answer: Use unlabeled L-ALLO-ISOLEUCINE as a negative control to differentiate endogenous vs. exogenous isotopic signals. For quantitative studies, internal standards (e.g., ¹³C-labeled analogs) should be spiked into samples to normalize matrix effects. Calibration curves must account for potential isotopic cross-talk in mass spectrometry .

Advanced Research Questions

Q. What computational strategies are effective for modeling the fragmentation behavior of deuterated amino acids like L-ALLO-ISOLEUCINE (D10)?

Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G* level can simulate fragmentation pathways. Comparing theoretical and experimental MS/MS spectra allows identification of energy barriers unique to deuterated isomers. Software tools like Gaussian or ORCA are commonly used for these simulations .

Q. How can researchers resolve contradictions in metabolic flux data when using L-ALLO-ISOLEUCINE (D10) as a tracer?

Methodological Answer: Discrepancies often arise from isotopic scrambling or compartmentalization. Mitigate this by combining time-resolved sampling with kinetic modeling (e.g., using INCA or Isotopomer Network Analysis). Validate findings via parallel experiments with ¹³C-labeled tracers to confirm pathway specificity .

Q. What methodologies optimize the detection of L-ALLO-ISOLEUCINE (D10) in complex biological matrices?

Methodological Answer: Employ hydrophilic interaction liquid chromatography (HILIC) coupled with high-field asymmetric waveform ion mobility spectrometry (FAIMS) to enhance separation of polar isomers. For low-abundance detection, use multiple reaction monitoring (MRM) transitions specific to deuterated fragments (e.g., m/z shifts due to D10 labeling) .

Q. How should researchers validate the stability of L-ALLO-ISOLEUCINE (D10) under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer: Conduct accelerated stability studies using design-of-experiment (DoE) frameworks. Monitor deuterium retention via LC-MS/MS over time under stress conditions (e.g., 40°C, pH 2–9). Statistical tools like ANOVA identify degradation thresholds, ensuring protocol robustness .

Methodological Considerations

  • Data Interpretation : Always cross-validate findings with orthogonal techniques (e.g., NMR for structural confirmation, isotopic dilution assays for quantification) to address limitations of single-method analyses .
  • Ethical and Practical Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles when designing studies involving isotopic tracers to align with peer-review expectations .
  • Literature Review : Use advanced search operators in databases like PubMed or Web of Science (e.g., "L-ALLO-ISOLEUCINE (D10)" AND ("CID MS/MS" OR "isotopic tracer")) to avoid non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.